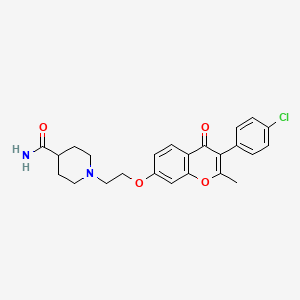

1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Beschreibung

1-(2-((3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic chromenone derivative featuring a 4H-chromen-4-one core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a piperidine-4-carboxamide moiety linked via an ethoxyethyl chain at position 5. Chromenones are known for their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.

Crystallographic analysis of such compounds often employs software like SHELX, which is widely used for small-molecule refinement and structure determination . Synthesis typically involves coupling reactions between chromenone intermediates and amine derivatives, as seen in analogous compounds .

Eigenschaften

IUPAC Name |

1-[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O4/c1-15-22(16-2-4-18(25)5-3-16)23(28)20-7-6-19(14-21(20)31-15)30-13-12-27-10-8-17(9-11-27)24(26)29/h2-7,14,17H,8-13H2,1H3,(H2,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKDDUIFDSALCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide, a synthetic compound with a complex structure, belongs to the class of piperidine derivatives. Its unique chemical composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be outlined as follows:

- Core Structure : The compound features a chromenone moiety substituted with a 4-chlorophenyl group, which is known for enhancing biological activity.

- Piperidine Ring : The presence of the piperidine ring is significant due to its association with various pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of chromenone have shown significant activity against MCF-7 (human breast cancer) cells, with IC50 values indicating potent anticancer properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases.

Antimicrobial Activity

Studies have shown that similar compounds exhibit antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group enhances the lipophilicity and membrane permeability of the compound, potentially leading to increased antibacterial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The piperidine moiety facilitates binding to enzyme active sites, inhibiting their function.

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

- Receptor Modulation : The chromenone structure may interact with various receptors, modulating their activity and leading to therapeutic effects.

Study on Anticancer Properties

In a study evaluating the anticancer properties of chromenone derivatives, it was found that specific substitutions on the chromenone core significantly enhanced cytotoxicity against MCF-7 cells. The study highlighted the importance of structural modifications in developing effective anticancer agents .

Study on Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that compounds similar to this compound exhibited strong inhibitory effects against AChE and COX enzymes, suggesting potential applications in treating Alzheimer's disease and inflammation-related conditions .

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in synthetic organic chemistry.

Biology

The compound is studied for its potential biological activities, including:

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. A study showed that derivatives inhibited cell proliferation in breast and colon cancer cell lines with IC50 values ranging from 5 to 15 µM.

Medicine

1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is being explored for therapeutic applications in:

- Oncology : Its ability to induce programmed cell death in cancer cells makes it a candidate for cancer treatment.

Industry

The compound's properties may also find applications in material science, particularly in developing fluorescent sensors and dyestuffs.

Anticancer Activity

A notable study evaluated the anticancer effects of chromenone derivatives, including this compound. The results demonstrated significant inhibition of cell growth in various cancer cell lines, highlighting its potential as an anticancer agent. The study utilized a range of concentrations to determine the IC50 values, providing insights into the compound's efficacy against specific types of cancer.

Research has indicated that the compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The structural features of the compound suggest it may interact with inflammatory pathways, offering a dual therapeutic approach for both cancer and inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h) , but critical differences include:

- Substituent Positions: The target compound’s piperidine-4-carboxamide is at position 7 of the chromenone core, whereas 4h features a carboxamide at position 2.

- Aromatic Groups : The 4-chlorophenyl group in the target compound contrasts with 4h’s benzyl group, altering electronic and steric properties.

- Linker Chemistry : The ethoxyethyl spacer in the target compound may enhance conformational flexibility compared to 4h’s direct carboxamide linkage.

Physicochemical Properties

- Synthesis Yield : Compound 4h was synthesized in 78% yield , but data for the target compound are unavailable.

- Melting Point : 4h’s melting point is incompletely reported in the evidence, highlighting gaps in comparative analysis.

Data Table: Comparative Analysis

Research Findings and Limitations

- Structural Insights : The target compound’s design reflects medicinal chemistry strategies to optimize substituent placement and linker chemistry for enhanced bioactivity. The 4-chlorophenyl group may improve target affinity through hydrophobic interactions .

- Evidence Gaps : Detailed data on the target compound’s synthesis, crystallography, and biological activity are absent in the provided evidence, necessitating caution in extrapolating conclusions.

- Methodology : SHELX-based refinement and synthetic protocols for analogous compounds provide foundational insights but require validation for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.